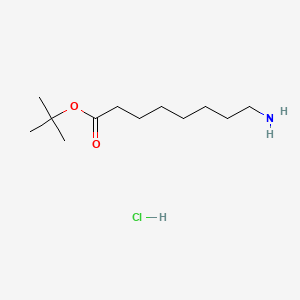![molecular formula C6H10N2O B13472737 (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B13472737.png)
(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one: is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as a substituted pyrrolidine, which undergoes cyclization through a series of reactions involving reagents like acids or bases, and catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrrolidine rings, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperidine: Another bicyclic compound with a different ring structure.
Indolizidine: A bicyclic compound with a fused pyrrolidine and piperidine ring.
Uniqueness: (3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one is unique due to its specific stereochemistry and fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C6H10N2O |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 |
Clé InChI |
SYPKIQNBMOELDJ-WHFBIAKZSA-N |
SMILES isomérique |
C1[C@H]2CNC(=O)[C@H]2CN1 |
SMILES canonique |
C1C2CNC(=O)C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
amine hydrochloride](/img/structure/B13472665.png)
![Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472667.png)


![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)




![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)


